Cas no 97519-39-6 (ceftibuten)

ceftibuten structure
ceftibuten structure
Produktname:ceftibuten
CAS-Nr.:97519-39-6
MF:C15H14N4O6S2
MW:410.424860477448
CID:61902
PubChem ID:91246917

ceftibuten Chemische und physikalische Eigenschaften

Namen und Kennungen

    • ceftibuten
    • Ceftibuten-13C3
    • Sch 39720
    • 7432S
    • antibiotic7432s
    • Ceftibutene
    • cephalosporin7432-s
    • cephem
    • cis-ceftibutin
    • s7432
    • Sch-39720
    • 7-[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxyisocrotonamide]-3-cephem-4-carboxylic acid
    • (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, (6R,7R)- (9CI)
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, [6R-[6α,7β(Z)]]- (ZCI)
    • Antibiotic 7432S
    • Cedax
    • Ceftibuten (SCH 39720)
    • Cephalosporin 7432-S
    • cis-Ceftibuten
    • S 7432
    • NCGC00178501-01
    • D00922
    • (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrate
    • Ceftibutenum
    • (+)-(6R,7R)-7-((Z)-2-(2-Amino-4-thiazolyl)-4-carboxycrotonamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • Keimax
    • DB01415
    • C08117
    • Ceftibuten hydrate
    • (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • BRD-K11124378-002-01-0
    • CHEMBL1605
    • AKOS005146205
    • J01DA39
    • (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • 7-(2-(2-amino-4-thiazolyl)-4-carboxy-2-butenoylamino)-3-cephem-4-carboxylic acid
    • (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
    • Q419521
    • EN300-21702502
    • CHEBI:3510
    • Tox21_111446
    • C3391
    • SBI-0206740.P001
    • CEFTIBUTEN [VANDF]
    • ACHN383
    • CEFTIBUTEN [MI]
    • MFCD00864918
    • ACHN-383
    • SR-05000001989-1
    • Ceftibutene [INN-French]
    • BSPBio_002733
    • UNII-IW71N46B4Y
    • BRD-K11124378-001-04-6
    • Ceftibuten (USAN/INN)
    • 7beta-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-3,4-didehydrocepham-4-carboxylic acid
    • CEFTIBUTEN [USAN]
    • HMS2093K18
    • IW71N46B4Y
    • Ceftibutenum (INN-Latin)
    • Ceftibutene (INN-French)
    • BRD-K11124378-335-01-4
    • Pharmakon1600-01505207
    • (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • DTXSID4045925
    • NSC-758925
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl)amino)-8-oxo-, (6R-(6alpha,7beta(Z)))-
    • Ceftibuten, Antibiotic for Culture Media Use Only
    • AB01563048_01
    • Ceftibuteno
    • CEFTIBUTIN [VANDF]
    • CEFTIBUTEN [WHO-DD]
    • HY-B0698
    • Ceftibuteno [INN-Spanish]
    • PF-07612577 component PF-06264006
    • PF-06264006
    • (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 97519-39-6
    • BRD-K11124378-335-02-2
    • DTXCID2025925
    • NCGC00178501-04
    • 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, (6R-(6.ALPHA.,7.BETA.(Z)))-
    • NCGC00095137-01
    • BDBM50370586
    • CCG-39440
    • CEFTIBUTEN [INN]
    • Ceftem
    • CAS-97519-39-6
    • HMS1922L17
    • NSC 758925
    • 7432-S
    • Ceftibutin
    • AKOS015854930
    • Ceftibuteno (INN-Spanish)
    • Ceftibuten [USAN:INN:BAN]
    • 97519-39-6 (free)
    • SR-05000001989
    • NS00001036
    • NSC758925
    • SCHEMBL37054
    • Ceftibutenum [INN-Latin]
    • 7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-3,4-didehydrocepham-4-carboxylic acid
    • C-2550
    • Ceprifran
    • HMS3715P10
    • SPECTRUM1505207
    • GTPL12029
    • Spectrum5_001558
    • MDL: N/A
    • Inchi: 1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10-,13-/m1/s1
    • InChI-Schlüssel: UNJFKXSSGBWRBZ-BJCIPQKHSA-N
    • Lächelt: O=C1[C@@H](NC(=O)/C(/C2N=C(N)SC=2)=C\CC(=O)O)[C@H]2SCC=C(N12)C(=O)O

Berechnete Eigenschaften

  • Genaue Masse: 410.03500
  • Monoisotopenmasse: 410.03547653g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 5
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 10
  • Schwere Atomanzahl: 27
  • Anzahl drehbarer Bindungen: 7
  • Komplexität: 755
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: 12
  • Oberflächenladung: 0
  • XLogP3: -0.3
  • Topologische Polaroberfläche: 217Ų

Experimentelle Eigenschaften

  • Farbe/Form: NA
  • Dichte: 1.8±0.1 g/cm3
  • Schmelzpunkt: Not available
  • Siedepunkt: 966.4°C at 760 mmHg
  • Flammpunkt: >110°(230°F)
  • Brechungsindex: 1.762
  • Löslichkeit: Soluble in aqueous solutions. Also soluble in DMSO
  • PSA: 216.46000
  • LogP: 0.86180

ceftibuten Sicherheitsinformationen

ceftibuten Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci15632-10mg
Ceftibuten
97519-39-6 98%
10mg
¥453.00 2023-09-09
Chemenu
CM190446-100mg
(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
97519-39-6 98%
100mg
$361 2021-08-05
Enamine
EN300-21702502-0.05g
(6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
97519-39-6
0.05g
$2755.0 2023-06-01
Chemenu
CM190446-100mg
(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
97519-39-6 98%
100mg
$361 2023-01-06
Biosynth
FC176429-25 mg
Ceftibuten
97519-39-6
25mg
$546.00 2023-01-04
1PlusChem
1P019GB9-100mg
Ceftibuten
97519-39-6 98%
100mg
$135.00 2025-03-03
Aaron
AR019GJL-50mg
Ceftibuten
97519-39-6 98%
50mg
$697.00 2025-02-28
1PlusChem
1P019GB9-10mg
Ceftibuten
97519-39-6
10mg
$104.00 2025-03-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci15632-50mg
Ceftibuten
97519-39-6 98%
50mg
¥1857.00 2023-09-09
Biosynth
FC176429-5 mg
Ceftibuten
97519-39-6
5mg
$181.95 2023-01-04

ceftibuten Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: 2-Methyltetrahydrofuran ,  Water ;  10 min, 30 °C
1.2 3 h, 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Isopropanol ,  Water ;  20 °C; 1 h, 30 °C; rt → 20 °C
Referenz
A green method for preparation of Ceftibuten
, China, , ,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Silica ;  1.2 h, 80 °C
Referenz
Method for preparing ceftibuten
, China, , ,

Synthetic Routes 3

Reaktionsbedingungen
Referenz
Preparation of bridge linkers used for specific conjugation of two or more cytotoxic agents to a cell-binding molecule
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen
Referenz
Preparation of novel bridge linkers containing an acetylenedicarbonyl group for specific conjugation of a cytotoxic agent to a cell-binding molecule
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen
Referenz
Synthesis of cephalosporin derivatives for treating bacterial infections
, United States, , ,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Anisole
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Ceftibuten: Development of a Commercial Process Based on Cephalosporin C. Part III. Process for the Conversion of 3-Exomethylene-7(R)-glutaroylaminocepham-4-carboxylic Acid 1(S)-Oxide to Ceftibuten
Bernasconi, Ermanno; Lee, Junning; Sogli, Loris; Walker, Derek, Organic Process Research & Development, 2002, 6(2), 169-177

Synthetic Routes 7

Reaktionsbedingungen
Referenz
Preparation of bridge linkers used for specific conjugation of a cytotoxic agent to a cell-binding molecule
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen
Referenz
The synthesis of 3-hydroxycephalosporin compounds
Li, Minghai; Wang, Wei; Jiang, Ning, Guowai Yiyao Kangshengsu Fence, 2009, 30(5), 229-235

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Anisole ;  1 h, rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  40 min, < 15 °C
Referenz
Method for synthesizing ceftibutene
, China, , ,

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Anisole ;  0 °C; 45 min, 0 °C; 0 °C → 20 °C; 1 h, 20 °C; 20 °C → -5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, 0 °C
Referenz
Preparation method of Ceftibuten
, China, , ,

Synthetic Routes 11

Reaktionsbedingungen
Referenz
Process for the preparation of 3-sulfonyloxy-3-cephem compounds
, Japan, , ,

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Acetylacetone ,  Aluminum chloride ,  Hydrochloric acid Solvents: Anisole ,  Water
Referenz
Process for the preparation of cephem compounds
, Japan, , ,

Synthetic Routes 13

Reaktionsbedingungen
Referenz
Method for refining high-purity ceftibuten using acetonitrile and activated carbon
, China, , ,

Synthetic Routes 14

Reaktionsbedingungen
Referenz
Preparation of specific conjugation bridge linkers and immunoconjugates and methods of using them
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Reaktionsbedingungen
Referenz
Preparation of trans isomer of ceftibuten
, China, , ,

Synthetic Routes 16

Reaktionsbedingungen
Referenz
Preparation of 2-aminothiazole-4-acetic acids
, India, , ,

Synthetic Routes 17

Reaktionsbedingungen
Referenz
Preparation of hydrophilic linkers for the conjugation of a cytotoxic agent or a chromophore to a cell-binding molecule
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Reaktionsbedingungen
Referenz
An improved process for the manufacture of 3-hydroxy-3-cephem derivatives
, India, , ,

Synthetic Routes 19

Reaktionsbedingungen
Referenz
Preparation of diazabicyclooctane derivative as β-lactamase inhibitor
, World Intellectual Property Organization, , ,

ceftibuten Raw materials

ceftibuten Preparation Products

ceftibuten Verwandte Literatur

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